![molecular formula C11H13ClN2O4 B1293439 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid CAS No. 1021339-32-1](/img/structure/B1293439.png)
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
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Overview
Description
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid is a chemical compound that is part of a family of tert-butoxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect the amino functionality during reactions that might otherwise affect it. This specific compound also contains a chloronicotinic acid moiety, which suggests it could be an intermediate in the synthesis of more complex molecules, possibly including pharmaceuticals or agrochemicals.
Synthesis Analysis
The synthesis of related tert-butoxycarbonylamino compounds has been reported in the literature. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) was used to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in accommodating various functional groups . Additionally, the preparation of tert-butyl esters of aminonicotinic acids from chloronicotinic acids has been described, which is relevant to the synthesis of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid . These methods provide a foundation for the synthesis of similar compounds without the need for intermediate purification.
Molecular Structure Analysis
The molecular structure of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid would include a tert-butoxycarbonyl group attached to an amino group, which is further connected to a chloronicotinic acid core. The presence of the chloro substituent on the nicotinic acid ring could influence the electronic properties of the molecule and potentially affect its reactivity in subsequent chemical reactions.
Chemical Reactions Analysis
Compounds with tert-butoxycarbonylamino groups are typically involved in reactions where the amino group needs to be protected. The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group . The chloro group on the nicotinic acid ring could undergo nucleophilic substitution reactions, providing a pathway to modify the compound further.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid are not detailed in the provided papers, we can infer that the compound is likely to be solid at room temperature based on the structure of similar compounds. The Boc group is known to increase the steric bulk and can affect the solubility of the compound in various solvents. The chloronicotinic acid moiety could contribute to the compound's acidity and its ability to participate in hydrogen bonding, which might influence its solubility and melting point.
properties
IUPAC Name |
4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-7(9(15)16)6(12)4-5-13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJHBACZUJEML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649798 |
Source
|
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid | |
CAS RN |
1021339-32-1 |
Source
|
Record name | 4-Chloro-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021339-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-4-chloropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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